

# Introduction: The Analytical Imperative for 5-Chloro-2-fluoroaniline

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## Compound of Interest

Compound Name: 5-Chloro-2-fluoroaniline

CAS No.: 2106-05-0

Cat. No.: B1295075

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**5-Chloro-2-fluoroaniline** is a halogenated aniline derivative that serves as a pivotal structural motif in contemporary drug discovery and material science. Its utility as a versatile building block is well-established, particularly in the synthesis of active pharmaceutical ingredients (APIs) and functional polymers.[1][2] For instance, it is a precursor in the development of heterocyclic compounds with potential therapeutic applications, including anticonvulsant and anti-inflammatory agents.[1] Given its role in high-value applications, the unambiguous structural confirmation and purity assessment of **5-Chloro-2-fluoroaniline** are paramount.

Fourier Transform Infrared (FT-IR) spectroscopy emerges as a primary analytical technique for this purpose. It is a rapid, non-destructive, and highly specific method for identifying the functional groups within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, FT-IR provides a unique "molecular fingerprint." This guide offers a comprehensive, field-proven approach to the FT-IR analysis of **5-Chloro-2-fluoroaniline**, from sample preparation to spectral interpretation, designed for researchers and quality control professionals.

# Molecular Structure and Theoretical Vibrational Modes

A robust interpretation of an FT-IR spectrum begins with a theoretical understanding of the molecule's vibrational degrees of freedom. The structure of **5-Chloro-2-fluoroaniline** ( $C_6H_5ClFN$ ) contains several key functional groups, each with characteristic vibrational frequencies.

Chemical Structure:

Caption: Workflow for FT-IR analysis of a solid sample using the KBr pellet method.

## Spectral Interpretation of 5-Chloro-2-fluoroaniline

The resulting FT-IR spectrum is a rich source of structural information. The analysis involves assigning the observed absorption bands to the specific vibrational modes of the molecule's functional groups.

### Key Spectral Regions and Band Assignments

- N-H Stretching Region ( $3500 - 3300 \text{ cm}^{-1}$ ):
  - The presence of two distinct, medium-intensity bands in this region is the definitive signature of a primary amine ( $-NH_2$ ). [3][4] \*  $\sim 3480 \text{ cm}^{-1}$ : Asymmetric N-H stretch ( $\nu_{as} \text{ N-H}$ ).
  - $\sim 3390 \text{ cm}^{-1}$ : Symmetric N-H stretch ( $\nu_s \text{ N-H}$ ). The positions for aromatic amines are typically at a higher frequency than for aliphatic amines. [5]
- Aromatic C-H Stretching Region ( $3100 - 3000 \text{ cm}^{-1}$ ):
  - Weak to medium, sharp absorption bands appear just above  $3000 \text{ cm}^{-1}$ . These are characteristic of C-H stretching vibrations where the carbon is part of an aromatic ring ( $sp^2$  hybridization). [6][7] Their presence confirms the aromatic nature of the core structure.
- Fingerprint Region I: Overtones and Bending Vibrations ( $2000 - 1400 \text{ cm}^{-1}$ ):

- $\sim 1620\text{ cm}^{-1}$  (Strong): This prominent band is assigned to the N-H scissoring (bending) vibration of the primary amine group. [3] \*  $\sim 1600\text{ cm}^{-1}$ ,  $\sim 1500\text{ cm}^{-1}$  (Medium to Strong): These bands are characteristic of the C=C in-ring stretching vibrations of the benzene ring. [6][7]
- Fingerprint Region II: C-X Stretching and Bending ( $1400 - 600\text{ cm}^{-1}$ ): This region is often complex but contains highly diagnostic peaks for this molecule.
  - $\sim 1280\text{ cm}^{-1}$  (Strong): Aromatic C-N stretching vibration. This is a key confirmatory peak for the aniline structure. [3][8] \*  $\sim 1240\text{ cm}^{-1}$  (Strong): Aromatic C-F stretching vibration. The C-F stretch is typically one of the strongest bands in the spectrum. [9][10] \*  $\sim 800-850\text{ cm}^{-1}$  (Strong): C-H out-of-plane bending ("oop") vibrations. The exact position is highly diagnostic of the substitution pattern on the aromatic ring.
  - $\sim 750\text{ cm}^{-1}$  (Medium to Strong): C-Cl stretching vibration. The position of the C-Cl stretch can vary but is typically found in the  $840-600\text{ cm}^{-1}$  range. [11][12]

## Summary of FT-IR Data



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## Conclusion: An Integrated Approach to Structural Verification

The FT-IR analysis of **5-Chloro-2-fluoroaniline** provides a robust and reliable method for its structural identification. The true power of this technique lies in its self-validating nature: the observation of the N-H stretching doublet confirms the primary amine, which is corroborated by

the N-H bending peak. Similarly, the aromatic C-H stretches are consistent with the C=C ring vibrations. The presence of strong, distinct bands for the C-N, C-F, and C-Cl bonds in the fingerprint region completes the molecular picture. For ultimate confirmation, the acquired spectrum should be compared against a reference spectrum from an authoritative spectral database, such as the Spectral Database for Organic Compounds (SDBS) or the NIST Chemistry WebBook. [13][14][15][16] This comprehensive analytical approach ensures the identity and quality of this critical chemical intermediate, underpinning its successful application in research and development.

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